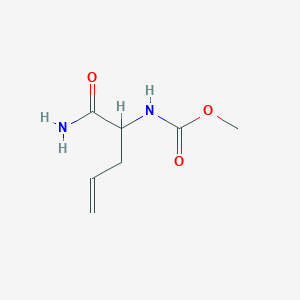
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate, also known as MBOC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a carbamate derivative of the amino acid cysteine and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is based on its ability to selectively react with the thiol group of cysteine residues in proteins. This reaction forms a stable adduct between methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate and the cysteine residue, which can be detected and quantified using a variety of methods. This labeling can be used to study the structure and function of proteins, as well as to identify potential drug targets.
Efectos Bioquímicos Y Fisiológicos
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to exhibit a range of biochemical and physiological effects. One study found that methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate can inhibit the activity of the enzyme acetylcholinesterase, which plays a role in the transmission of nerve impulses. This inhibition can lead to an increase in the levels of the neurotransmitter acetylcholine, which can have a range of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is its specificity for cysteine residues in proteins. This specificity allows for the selective labeling of these residues, which can be used to study the structure and function of proteins. However, one limitation of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is its potential toxicity. methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to exhibit cytotoxic effects in some cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate. One area of interest is the development of new methods for the selective labeling of cysteine residues in proteins. Another area of interest is the study of the physiological effects of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate, particularly its potential role in the treatment of neurological disorders. Additionally, the development of new derivatives of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate with improved specificity and reduced toxicity could have important implications for scientific research.
Conclusion:
In conclusion, methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is a chemical compound that has been widely studied for its potential applications in scientific research. Its specificity for cysteine residues in proteins allows for the selective labeling of these residues, which can be used to study the structure and function of proteins. While methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has some limitations, its potential applications in scientific research make it an important compound for further study.
Métodos De Síntesis
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate can be synthesized via several methods, including the reaction of cysteine with methyl isocyanate or the reaction of methyl carbamate with cysteine. One commonly used method involves the reaction of cysteine with methyl isocyanate in the presence of a catalyst such as triethylamine. This method has been shown to yield high purity methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate and is relatively simple to perform.
Aplicaciones Científicas De Investigación
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been widely studied for its potential applications in scientific research. One area of interest is its role in the study of protein structure and function. methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to react specifically with the thiol group of cysteine residues in proteins, allowing for the selective labeling of these residues. This labeling can be used to study the structure and function of proteins, as well as to identify potential drug targets.
Propiedades
Número CAS |
145275-70-3 |
|---|---|
Nombre del producto |
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate |
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C7H12N2O3/c1-3-4-5(6(8)10)9-7(11)12-2/h3,5H,1,4H2,2H3,(H2,8,10)(H,9,11) |
Clave InChI |
SGPHGRLPUGCVOR-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(CC=C)C(=O)N |
SMILES canónico |
COC(=O)NC(CC=C)C(=O)N |
Sinónimos |
Carbamic acid, [1-(aminocarbonyl)-3-butenyl]-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



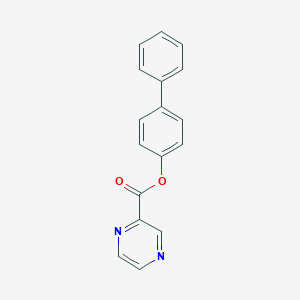
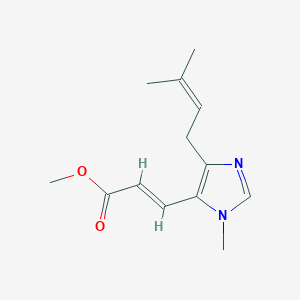
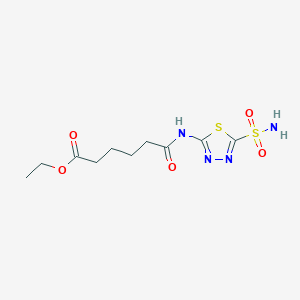
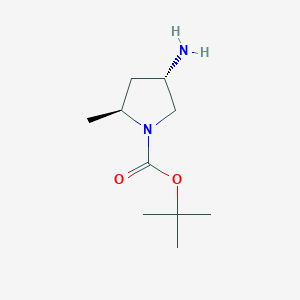
![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)
![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)
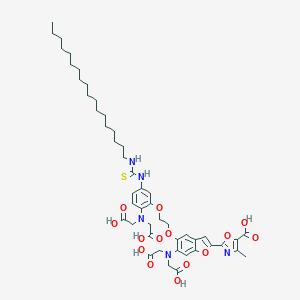
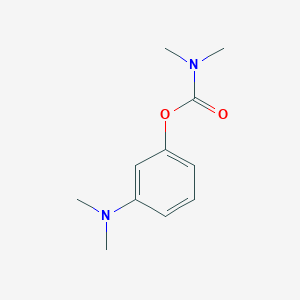
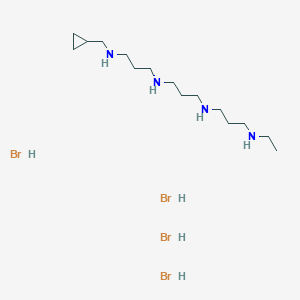
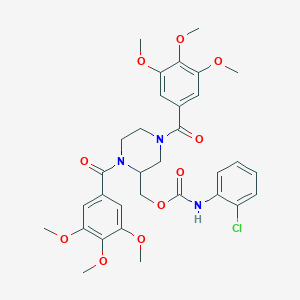
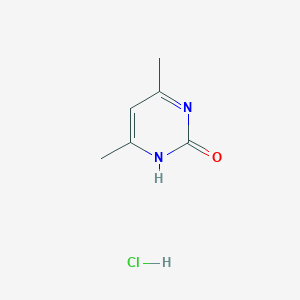
![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)